5,5-Dimethylhydantoin

Beschreibung

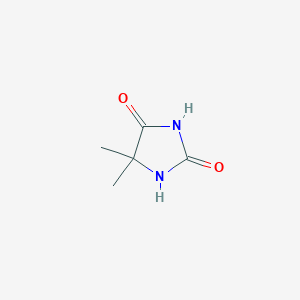

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIROYDNZEPTFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021754 | |

| Record name | 5,5-Dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [Hawley] White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5-Dimethylhydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Record name | 5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, ether, acetone, benzene, chloroform; soluble in DMSO | |

| Record name | 5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000028 [mmHg] | |

| Record name | 5,5-Dimethylhydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, crystalline solid, Prisms from dilute alcohol | |

CAS No. |

77-71-4 | |

| Record name | Dimethylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-DIMETHYLHYDANTOIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5-Dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5-DIMETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34032MQ9RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178 °C | |

| Record name | 5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5-Dimethylhydantoin: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,5-Dimethylhydantoin (DMH), a heterocyclic organic compound of significant interest in various scientific and industrial fields. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols for its synthesis and analysis are also provided.

Chemical Structure and Identification

5,5-Dimethylhydantoin, also known as 5,5-dimethylimidazolidine-2,4-dione, is a derivative of the heterocyclic compound hydantoin.[1] The core structure is a five-membered ring containing two nitrogen atoms and two carbonyl groups, with two methyl groups attached to the fifth carbon atom.

Caption: Chemical structure of 5,5-Dimethylhydantoin.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5,5-dimethylimidazolidine-2,4-dione[2] |

| CAS Number | 77-71-4 |

| Molecular Formula | C₅H₈N₂O₂ |

| Molar Mass | 128.13 g/mol |

| InChI | InChI=1S/C5H8N2O2/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9) |

| InChIKey | YIROYDNZEPTFOL-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(=O)NC(=O)N1)C |

Physicochemical Properties

5,5-Dimethylhydantoin is a white, crystalline solid at room temperature.[2] It exhibits moderate solubility in water and is soluble in various organic solvents.

Table 2: Physical Properties

| Property | Value |

| Appearance | White crystalline solid[2] |

| Melting Point | 174-177 °C |

| Boiling Point | Sublimes[2] |

| pKa | 9.19[2] |

Table 3: Solubility in Various Solvents at 298.15 K (Mole Fraction, x)

| Solvent | Solubility (x) |

| Water | 0.0123 |

| Methanol | 0.0789 |

| Ethanol | 0.0465 |

| 1-Propanol | 0.0267 |

| Isopropyl Alcohol | 0.0289 |

| 1-Butanol | 0.0201 |

| Isobutyl Alcohol | 0.0213 |

| 2-Butanol | 0.0315 |

| 1-Pentanol | 0.0156 |

| Ethyl Acetate | 0.0058 |

| Propyl Acetate | 0.0039 |

| Acetonitrile | 0.0087 |

| Data sourced from a comprehensive study on the solubility of 5,5-Dimethylhydantoin.[3] |

Spectral Data for Structural Elucidation

The following spectral data are crucial for the identification and characterization of 5,5-Dimethylhydantoin.

Table 4: Spectral Data

| Technique | Key Peaks/Signals |

| ¹H NMR (D₂O) | δ 1.44 (s, 6H, 2xCH₃)[4] |

| ¹³C NMR | Data not explicitly found in searches, but expected peaks would be ~25 ppm (CH₃), ~60 ppm (C(CH₃)₂), and ~160-180 ppm (C=O). |

| Mass Spec (MS) | Molecular Ion [M]⁺ at m/z 128[5] |

| Infrared (IR) | Characteristic peaks for N-H stretching, C=O stretching (amide), and C-N stretching are expected.[6] |

Synthesis of 5,5-Dimethylhydantoin

The most common and efficient method for the synthesis of 5,5-Dimethylhydantoin is the Bucherer-Bergs reaction.[7][8] This one-pot reaction involves the treatment of a ketone (in this case, acetone) with ammonium carbonate and a cyanide source, such as potassium or sodium cyanide.[7][8] Alternatively, acetone cyanohydrin can be used as a starting material.[9]

Caption: Workflow for the Bucherer-Bergs synthesis of 5,5-Dimethylhydantoin.

Experimental Protocol: Bucherer-Bergs Synthesis

This protocol is adapted from a well-established procedure.[9]

Materials:

-

Acetone cyanohydrin (85 g, 1.0 mol)

-

Ammonium carbonate (150 g, 1.56 mol)

-

Water

-

Activated charcoal

-

Ether

Procedure:

-

In a 600 mL beaker, thoroughly mix acetone cyanohydrin and freshly powdered ammonium carbonate.

-

Gently warm the mixture on a steam bath to approximately 50-60 °C with stirring. An exothermic reaction should commence. Maintain the temperature between 60-70 °C for about 2-3 hours.

-

After the initial reaction subsides, raise the temperature to 90-100 °C and maintain it for about 30-60 minutes to ensure the reaction goes to completion and to decompose any excess ammonium carbonate.

-

Cool the reaction mixture. The crude 5,5-Dimethylhydantoin will solidify upon cooling.

-

Dissolve the crude product in a minimal amount of hot water (approximately 100-150 mL).

-

Add a small amount of activated charcoal to the hot solution and heat for a few minutes to decolorize.

-

Filter the hot solution through a pre-heated funnel to remove the charcoal.

-

Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold water, followed by a small amount of cold ether.

-

The product can be further purified by recrystallization from hot water. The expected yield of the purified product is approximately 80-85%.[9]

Analytical Methods

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A general procedure for the analysis of 5,5-Dimethylhydantoin using GC-MS is outlined below. Specific parameters may need to be optimized for the instrument used.

Sample Preparation:

-

Prepare a stock solution of 5,5-Dimethylhydantoin in a suitable volatile solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.

GC-MS Parameters (Illustrative):

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200.

Data Analysis:

-

Identify the peak corresponding to 5,5-Dimethylhydantoin based on its retention time and mass spectrum.

-

Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.

Applications in Research and Drug Development

5,5-Dimethylhydantoin and its derivatives have a broad range of applications, making them valuable building blocks in medicinal and agricultural chemistry.[3]

Caption: Key application areas of 5,5-Dimethylhydantoin and its derivatives.

The hydantoin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. While 5,5-Dimethylhydantoin itself is not a prominent therapeutic agent, it serves as a crucial intermediate in the synthesis of more complex molecules with biological activity.[3] Its derivatives are investigated for their potential as anticonvulsants, antimicrobial agents, and other central nervous system drugs.[3][7]

In the agrochemical industry, 5,5-Dimethylhydantoin is a precursor for the synthesis of pesticides, herbicides, and plant growth regulators.[3] Furthermore, it is a key starting material for the production of halogenated hydantoins, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which are widely used as industrial disinfectants and biocides.[7]

Biological Activity and Metabolism

Studies on the metabolism of 5,5-Dimethylhydantoin indicate that it is rapidly absorbed and primarily eliminated in the urine with only minor metabolic changes.[1] The parent compound is the major radioactive component found in urine after administration of a labeled dose, with only a small percentage being a minor metabolite.[1] This suggests that the core hydantoin ring with the dimethyl substitution is relatively stable in vivo.

No direct involvement of 5,5-Dimethylhydantoin in specific biological signaling pathways has been prominently reported in the reviewed literature. Its biological relevance primarily stems from its use as a scaffold in the synthesis of pharmacologically active molecules.

Safety and Handling

5,5-Dimethylhydantoin is considered to have low toxicity. However, as with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood, especially during synthesis where volatile reagents and byproducts may be present. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5,5-Dimethylhydantoin is a versatile and valuable chemical compound with a well-defined structure and a range of important applications. Its straightforward synthesis via the Bucherer-Bergs reaction and its utility as a precursor in the pharmaceutical, agrochemical, and industrial sectors make it a compound of continuing interest to researchers and chemical professionals. This guide provides the essential technical information required for its synthesis, characterization, and application in a research and development setting.

References

- 1. 1-Hydroxymethyl-5,5-dimethylhydantoin(116-25-6) 1H NMR spectrum [chemicalbook.com]

- 2. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5,5-Dimethylhydantoin(77-71-4) 1H NMR [m.chemicalbook.com]

- 5. 5,5-Dimethylhydantoin(77-71-4) MS spectrum [chemicalbook.com]

- 6. 5,5-Dimethylhydantoin(77-71-4) IR Spectrum [m.chemicalbook.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Bucherer-Bergs reaction mechanism for hydantoin synthesis

An In-depth Technical Guide to the Bucherer-Bergs Reaction Mechanism for Hydantoin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bucherer-Bergs reaction, a cornerstone in the synthesis of hydantoins. Hydantoins are a critical class of heterocyclic compounds with wideranging applications in medicinal chemistry and drug development, serving as anticonvulsants, antiarrhythmics, and antitumor agents, among other therapeutic uses. This document details the reaction mechanism, provides quantitative data on reaction yields, outlines detailed experimental protocols, and presents visualizations of the reaction pathway and experimental workflows.

The Bucherer-Bergs Reaction: An Overview

The Bucherer-Bergs reaction is a multi-component reaction that synthesizes 5-substituted and 5,5-disubstituted hydantoins from a carbonyl compound (ketone or aldehyde), an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium carbonate.[1][2][3] First reported independently by Bucherer and Bergs in the early 20th century, this one-pot synthesis has become a widely utilized method due to its efficiency and the ready availability of starting materials.[1] The reaction typically proceeds in a polar solvent, such as water or ethanol, at elevated temperatures.[1][3]

Reaction Mechanism

The currently accepted mechanism for the Bucherer-Bergs reaction involves several key steps, beginning with the formation of an aminonitrile intermediate, which then undergoes cyclization and rearrangement to form the final hydantoin product.

Step-by-Step Mechanism

-

Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the ketone or aldehyde, forming a cyanohydrin intermediate.[1]

-

Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin in a nucleophilic substitution reaction (SN2 type) to replace the hydroxyl group with an amino group, yielding an α-aminonitrile.[1]

-

Carbamic Acid Formation: The nitrogen atom of the aminonitrile's amino group acts as a nucleophile, attacking the carbon dioxide also produced from the decomposition of ammonium carbonate. This step results in the formation of a cyano-containing carbamic acid.[1]

-

Intramolecular Cyclization: The carbamic acid then undergoes an intramolecular cyclization, forming a 5-imino-oxazolidin-2-one intermediate.[1]

-

Rearrangement to Hydantoin: Finally, the 5-imino-oxazolidin-2-one rearranges to the more stable 5,5-disubstituted hydantoin through an isocyanate intermediate.[1]

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Bucherer-Bergs reaction.

Caption: The reaction mechanism of the Bucherer-Bergs synthesis of hydantoins.

Quantitative Data

The yield of the Bucherer-Bergs reaction is influenced by several factors, including the structure of the carbonyl substrate, reaction temperature, reaction time, and the choice of solvent. Below is a summary of reported yields for the synthesis of various hydantoins.

| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |

| Benzophenone | 5,5-Diphenylhydantoin (Phenytoin) | (NH₄)₂CO₃, NaCN, 60% EtOH, 58-62 °C, 10 h | 7 | [4] |

| Benzophenone | 5,5-Diphenylhydantoin (Phenytoin) | (NH₄)₂CO₃, NaCN, 60% EtOH, 58-62 °C, 90 h | 67 | [4] |

| Benzophenone | 5,5-Diphenylhydantoin (Phenytoin) | (NH₄)₂CO₃, NaCN, sealed vessel, 110 °C | 75 | [4] |

| Acetone | 5,5-Dimethylhydantoin | KCN (2M), (NH₄)₂CO₃ (4M) | - | [5] |

| Substituted Cyclohexanones | Spiro-hydantoins | (NH₄)₂CO₃, KCN | 55 | [6] |

| trans-4-Hexenal | 5-(1-Butenyl)hydantoin | NaCN, (NH₄)₂CO₃, 50% aq. EtOH, 50-65 °C, 8-24 h | - | [7] |

| 3'-Methoxyacetophenone | 5-(3-Methoxyphenyl)-5-methylhydantoin | KCN, NH₄Cl, DMSO/H₂O, 40 h, rt | 41 | [8] |

| 2-Heptanone | 5-Methyl-5-pentylhydantoin | KCN, NH₄Cl, NH₄OH, H₂O/MeOH, 20 h, rt | 82 | [8] |

Experimental Protocols

Detailed methodologies for the synthesis of hydantoins via the Bucherer-Bergs reaction are provided below. These protocols are intended as a guide and may require optimization based on the specific substrate and available laboratory equipment.

Synthesis of 5,5-Dimethylhydantoin from Acetone

This protocol is adapted from a standard procedure for the synthesis of 5,5-dimethylhydantoin.

Materials:

-

Acetone

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for workup

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine acetone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).[1]

-

Add a 1:1 mixture of ethanol and water to dissolve the reactants.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for several hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7 to precipitate the hydantoin product.[1]

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 5,5-dimethylhydantoin.

Synthesis of 5-(alk-3-enyl)-hydantoins

This protocol describes a general procedure for the synthesis of hydantoins from unsaturated aldehydes or ketones.[7]

Materials:

-

Unsaturated aldehyde or ketone (e.g., trans-4-hexenal) (10 mmol)

-

Sodium cyanide (NaCN) (0.98 g, 20 mmol)

-

Ammonium carbonate ((NH₄)₂CO₃) (3.84 g, 40 mmol)

-

50% aqueous ethanol (50 cm³)

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

To a 100 cm³ round-bottom flask equipped with a reflux condenser, add the substrate (10 mmol), sodium cyanide (20 mmol), and ammonium carbonate (40 mmol) to 50 cm³ of 50% aqueous ethanol.[7]

-

Stir the reaction mixture and heat to reflux at 50-65 °C for 8-24 hours.[7]

-

Cool the reaction mixture to room temperature and filter.

-

Adjust the pH of the filtrate to ~2 by the careful addition of concentrated HCl.[7]

-

Place the filtrate in a refrigerator to facilitate crystallization of the product.

-

Collect the crystalline product by filtration.

Logical Relationships and Workflows

The following diagram illustrates a typical experimental workflow for the Bucherer-Bergs synthesis of hydantoins.

Caption: A generalized experimental workflow for the Bucherer-Bergs reaction.

Conclusion

The Bucherer-Bergs reaction remains a highly relevant and practical method for the synthesis of a diverse range of hydantoin derivatives. Its operational simplicity, use of readily available starting materials, and broad substrate scope make it an invaluable tool for synthetic and medicinal chemists. Understanding the nuances of the reaction mechanism and the factors influencing its outcome is crucial for the successful application of this reaction in research and development. This guide provides the foundational knowledge and practical protocols to effectively utilize the Bucherer-Bergs reaction for the synthesis of valuable hydantoin compounds.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 3. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. rsc.org [rsc.org]

Spectroscopic Profile of 5,5-Dimethylhydantoin: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the key spectroscopic data for 5,5-Dimethylhydantoin (CAS No. 77-71-4), a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers, scientists, and drug development professionals. This document also includes representative experimental protocols for acquiring such data.

Introduction to 5,5-Dimethylhydantoin

5,5-Dimethylhydantoin is a heterocyclic organic compound belonging to the hydantoin class. Its derivatives have been investigated for a range of biological activities, including anticonvulsant properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for 5,5-Dimethylhydantoin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 5,5-Dimethylhydantoin

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~8.3 | Singlet (broad) | 2H | N-H (Imide) | DMSO-d₆ |

| 1.28 | Singlet | 6H | 2 x -CH₃ (C5) | DMSO-d₆ |

| 1.44 | Singlet | 6H | 2 x -CH₃ (C5) | D₂O |

Note: The chemical shift of N-H protons can be variable and is dependent on concentration and temperature. In D₂O, the N-H protons are exchanged and typically not observed.

Table 2: ¹³C NMR Spectroscopic Data for 5,5-Dimethylhydantoin

| Chemical Shift (δ) ppm | Carbon Type | Assignment | Solvent |

| 177.5 | Carbonyl (C=O) | C2, C4 | DMSO-d₆ |

| 57.9 | Quaternary (-C-) | C5 | DMSO-d₆ |

| 24.3 | Methyl (-CH₃) | 2 x -CH₃ | DMSO-d₆ |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopy Data for 5,5-Dimethylhydantoin

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3280 | Strong | N-H Stretching | Imide (N-H) |

| 3198 | Strong | N-H Stretching | Imide (N-H) |

| 2988 | Medium | C-H Asymmetric Stretching | Methyl (-CH₃) |

| 1771 | Strong | C=O Asymmetric Stretching | Imide (C=O) |

| 1721 | Strong | C=O Symmetric Stretching | Imide (C=O) |

| 1423 | Medium | C-H Bending | Methyl (-CH₃) |

| 1332 | Medium | C-N Stretching | Imide (C-N) |

| 1211 | Medium | C-C Stretching | C-(CH₃)₂ |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 5,5-Dimethylhydantoin

| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |

| 128 | 35 | [M]⁺ (Molecular Ion) |

| 113 | 100 | [M - CH₃]⁺ |

| 71 | 15 | [M - HNCO - CH₃]⁺ |

| 56 | 20 | [M - 2(HNCO)]⁺ |

| 42 | 60 | [CH₃-C=N=O]⁺ or [CH₂=C=O]⁺ |

Note: Fragmentation patterns are proposed based on common fragmentation pathways for hydantoin structures under Electron Ionization (EI).

Experimental Protocols

The data presented in this guide can be obtained using standard spectroscopic techniques. The following are representative protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of 5,5-Dimethylhydantoin is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using the potassium bromide (KBr) pellet method. Approximately 1-2 mg of 5,5-Dimethylhydantoin is finely ground with 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions are separated by a mass analyzer and detected to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 5,5-Dimethylhydantoin.

Caption: A generalized workflow for the spectroscopic characterization of 5,5-Dimethylhydantoin.

An In-depth Technical Guide to the Physicochemical Properties of 5,5-Dimethylhydantoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylhydantoin (DMH) is a heterocyclic organic compound with a wide range of applications in various industrial and scientific fields. It serves as a crucial intermediate in the synthesis of amino acids, pharmaceuticals, and epoxy resins.[1] Furthermore, its derivatives are utilized as disinfectants and biocides in water treatment and personal care products.[2] A thorough understanding of its physicochemical properties is paramount for its effective application and for the development of new derivatives and formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5,5-Dimethylhydantoin, detailed experimental protocols for its synthesis and property determination, and a visual representation of its synthesis and purification workflow.

Physicochemical Properties

The key physicochemical properties of 5,5-Dimethylhydantoin are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈N₂O₂ | [3][4][5] |

| Molecular Weight | 128.13 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder or crystals | [3][6][7] |

| Melting Point | 174-178 °C | [3] |

| Boiling Point | Sublimes | [3] |

| Density | 1.2864 g/cm³ (rough estimate) | [6][7] |

Solubility and Partitioning Characteristics

| Property | Value | Reference(s) |

| Water Solubility | Sparingly soluble in cold water, 0.1 g/mL in hot water. | [2][7] |

| Organic Solvent Solubility | Very soluble in ethanol, ether, acetone, benzene, and chloroform; soluble in DMSO. | [3] |

| LogP | -0.3 | [3] |

| pKa | 9.19 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of 5,5-Dimethylhydantoin are crucial for reproducible research and development.

Synthesis of 5,5-Dimethylhydantoin

A common and effective method for the synthesis of 5,5-Dimethylhydantoin involves the reaction of acetone cyanohydrin with ammonium carbonate.[8]

Materials:

-

Acetone cyanohydrin (1 mole, 85 g)

-

Ammonium carbonate (1.31 moles, 150 g), freshly powdered

-

600-mL beaker

-

Steam bath

-

Thermometer

-

Stirring rod

Procedure:

-

In a 600-mL beaker, thoroughly mix 85 g of acetone cyanohydrin and 150 g of freshly powdered ammonium carbonate.[8]

-

Warm the mixture on a steam bath, preferably within a fume hood, while continuously stirring with a thermometer.[8]

-

A gentle reaction will commence at approximately 50°C and will proceed for about 3 hours, with the temperature maintained between 68-80°C.[8]

-

To ensure the reaction goes to completion and to decompose any excess ammonium carbonate, increase the temperature to 90°C and maintain it for 30 minutes, or until the liquid mixture becomes quiescent.[8]

-

The resulting residue, which is colorless to pale yellow, will solidify upon cooling. This crude product can then be purified.[8]

Purification by Recrystallization

Recrystallization from hot water is an effective method for purifying crude 5,5-Dimethylhydantoin.[9]

Materials:

-

Crude 5,5-Dimethylhydantoin

-

Deionized water

-

Activated charcoal (Norit)

-

Heating source (e.g., hot plate)

-

Heated filter funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Cold deionized water for washing

Procedure:

-

Dissolve the crude 5,5-Dimethylhydantoin in the minimum amount of boiling water (approximately 65 mL for the yield from the synthesis described above).[8]

-

Add a small amount of activated charcoal to the hot solution and digest for a few minutes to adsorb colored impurities.[8]

-

Filter the hot solution rapidly through a heated filter funnel to remove the charcoal.[8]

-

Allow the filtrate to cool slowly to room temperature, and then chill it in an ice bath to induce crystallization.[8][9]

-

Collect the white crystals by vacuum filtration using a Büchner funnel.[8][9]

-

Wash the crystals sparingly with a small amount of ice-cold water to remove any soluble impurities.[8][9]

-

Dry the purified crystals. The expected recovery is approximately 80-85% of the crude weight, with a melting point of 174–175°C.[8]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined using potentiometric titration.[10][11]

Materials:

-

Pure 5,5-Dimethylhydantoin

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

Potentiometer with a pH electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Calibrate the potentiometer using standard buffer solutions.[11]

-

Prepare a solution of 5,5-Dimethylhydantoin of known concentration in deionized water.

-

Titrate the 5,5-Dimethylhydantoin solution with the standardized NaOH solution, adding the titrant in small increments.[11]

-

Record the pH of the solution after each addition of NaOH.

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a standard procedure for determining the solubility of a compound in a particular solvent.

Materials:

-

Pure 5,5-Dimethylhydantoin

-

Solvent of interest (e.g., water, ethanol)

-

Flasks with stoppers

-

Shaking incubator or orbital shaker

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Add an excess amount of 5,5-Dimethylhydantoin to a flask containing the solvent of interest to create a saturated solution.

-

Seal the flask and place it in a shaking incubator at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the solution to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This may require filtration or centrifugation.

-

Determine the concentration of 5,5-Dimethylhydantoin in the aliquot using a validated analytical method. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Workflow and Process Visualization

To provide a clear overview of the experimental process, the following diagram illustrates the synthesis and purification workflow for 5,5-Dimethylhydantoin.

Caption: Synthesis and Purification Workflow for 5,5-Dimethylhydantoin.

References

- 1. nbinno.com [nbinno.com]

- 2. paraspharmachem.com [paraspharmachem.com]

- 3. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. 2,4-Imidazolidinedione, 5,5-dimethyl- [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. 5,5-Dimethylhydantoin | 77-71-4 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. Determination of the pKa' value for 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide to 5,5-Dimethylhydantoin (CAS 77-71-4) for Researchers and Drug Development Professionals

Introduction

5,5-Dimethylhydantoin (DMH) is a heterocyclic organic compound with the chemical formula C₅H₈N₂O₂. It serves as a crucial building block and versatile intermediate in the synthesis of a wide array of commercially significant molecules.[1] Its stable hydantoin ring structure allows for various chemical modifications, making it a valuable precursor in the pharmaceutical, agrochemical, and polymer industries. In the realm of drug discovery and development, DMH and its derivatives are of particular interest for the synthesis of anticonvulsants and antiandrogens. This guide provides a comprehensive overview of 5,5-Dimethylhydantoin, including supplier information, physicochemical properties, detailed synthesis protocols, and its applications, with a focus on its role in medicinal chemistry.

Supplier Information

A variety of chemical suppliers offer 5,5-Dimethylhydantoin, typically with purities suitable for research and development as well as larger-scale production. The table below summarizes information from several prominent suppliers. Researchers are advised to request certificates of analysis for lot-specific purity and impurity profiles.

| Supplier | Purity | Product Number / Grade | CAS Number |

| Sigma-Aldrich | 97% | D161403 | 77-71-4 |

| Tokyo Chemical Industry (TCI) | >98.0% | D0739 | 77-71-4 |

| Fisher Scientific | 97% | AC117030050 | 77-71-4 |

| Chem-Impex | ≥ 99% (HPLC) | 01783 | 77-71-4 |

| TRIGON Chemie | min. 99.0% | - | 77-71-4 |

| Echemi (various) | Industrial/Pharmaceutical Grade (≥98%) | - | 77-71-4 |

Physicochemical and Spectroscopic Data

Accurate characterization of 5,5-Dimethylhydantoin is essential for its use in synthesis and research. The following tables provide key physical and spectroscopic data.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O₂ | [2] |

| Molecular Weight | 128.13 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 174-177 °C | |

| Boiling Point | 313 °C at 759.14 mmHg (literature) | [3] |

| Solubility | Soluble in water and ethanol. | [1] |

| InChI Key | YIROYDNZEPTFOL-UHFFFAOYSA-N |

Table 2: Spectroscopic Data

| Technique | Key Peaks/Shifts | Reference |

| IR (Infrared) Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide), and C-N stretching. | [4][5] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | δ (ppm): ~1.4 (s, 6H, 2xCH₃) | [6] |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Characteristic peaks for the quaternary carbon, methyl carbons, and carbonyl carbons. | [7] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 128. | [2] |

Experimental Protocols: Synthesis of 5,5-Dimethylhydantoin

The most common and efficient method for the synthesis of 5,5-dimethylhydantoin is the Bucherer-Bergs reaction.[8][9][10] This multicomponent reaction involves the condensation of a ketone (acetone), with potassium cyanide and ammonium carbonate.

Detailed Protocol for Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin

Materials:

-

Acetone

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Water

-

Ethanol (optional, as a solvent)

-

Hydrochloric Acid (HCl) for acidification

Procedure:

-

In a suitable reaction vessel, dissolve ammonium carbonate and potassium cyanide in water (and ethanol, if used). A typical molar ratio of ketone to KCN to ammonium carbonate is 1:2:2.[11]

-

To this solution, add acetone.

-

Heat the mixture under reflux at approximately 60-70°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[9]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of about 6-7. This will precipitate the crude 5,5-dimethylhydantoin.

-

Collect the solid product by filtration and wash it with cold water to remove any remaining salts.

-

The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure, crystalline 5,5-dimethylhydantoin.

Safety Precautions: This synthesis involves the use of highly toxic potassium cyanide. All procedures must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times. Cyanide waste must be disposed of according to institutional safety protocols.

Mandatory Visualizations

Experimental Workflow

Logical Relationships

Signaling Pathway

Applications in Drug Development

5,5-Dimethylhydantoin is a valuable scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities.

-

Antiandrogens: A prominent application of 5,5-dimethylhydantoin is in the synthesis of nonsteroidal antiandrogen drugs, such as Nilutamide.[12] Nilutamide is used in the treatment of metastatic prostate cancer.[13] It functions by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the androgen receptor, thereby preventing the transcription of genes that promote the growth and survival of prostate cancer cells.[14][15]

-

Anticonvulsants: The hydantoin ring is a well-known pharmacophore in anticonvulsant drugs. While phenytoin (5,5-diphenylhydantoin) is a famous example, derivatives of 5,5-dimethylhydantoin have also been explored for their potential anticonvulsant properties.[1] These compounds are often evaluated for their ability to modulate neuronal ion channels, such as sodium channels.

-

Other Applications: Beyond these primary uses, DMH is a precursor for the synthesis of halogenated derivatives like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which are used as disinfectants and biocides.[16] It is also employed in the synthesis of certain amino acids and as a monomer in the production of specialty polymers and resins.

5,5-Dimethylhydantoin is a readily available and versatile chemical intermediate with significant applications in both industrial and pharmaceutical chemistry. Its straightforward synthesis via the Bucherer-Bergs reaction and the diverse reactivity of its hydantoin core make it an attractive starting material for drug discovery and development programs. For researchers and professionals in these fields, a thorough understanding of its properties, synthesis, and chemical potential is crucial for leveraging this valuable compound in the creation of novel therapeutics and other advanced materials.

References

- 1. 5,5-Dimethylhydantoin | 77-71-4 [chemicalbook.com]

- 2. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 5,5-Dimethylhydantoin(77-71-4) IR Spectrum [chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 5,5-Dimethylhydantoin(77-71-4) 1H NMR spectrum [chemicalbook.com]

- 7. Hydantoines [c13nmr.at]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. What is Nilutamide used for? [synapse.patsnap.com]

- 14. What is the mechanism of Nilutamide? [synapse.patsnap.com]

- 15. Nilandron (Nilutamide Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 16. echemi.com [echemi.com]

In-Depth Technical Guide to the Thermal Stability and Decomposition of 5,5-Dimethylhydantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 5,5-Dimethylhydantoin (DMH). This information is critical for its application in pharmaceutical development, chemical synthesis, and other industrial processes where the compound may be subjected to elevated temperatures.

Core Thermal Properties

5,5-Dimethylhydantoin is a white crystalline solid that is thermally stable under normal ambient conditions. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been employed to determine its melting point and decomposition temperature range.

Data Presentation

The following table summarizes the key thermal events for 5,5-Dimethylhydantoin based on available literature data.

| Thermal Event | Temperature Range (°C) | Analytical Technique | Reference(s) |

| Melting Point | 174 - 177 | Not Specified | [1] |

| Melting Point | 175 - 180 | Not Specified | [2] |

| Melting Point | 178 | DSC | [3] |

| Decomposition | 278 - 342 | DSC | [3] |

| Decomposition | 246 - 274 | TGA | [3] |

Note: The variability in the reported decomposition temperature ranges may be attributed to differences in experimental conditions, such as heating rate and atmosphere, which were not consistently specified in the cited sources.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of 5,5-Dimethylhydantoin are not extensively reported in the public domain. However, based on standard practices for thermal analysis of organic compounds, the following methodologies are representative of the likely procedures used to obtain the data presented above.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 5,5-Dimethylhydantoin begins to decompose and to quantify the associated mass loss.

Methodology:

-

A small, accurately weighed sample of 5,5-Dimethylhydantoin (typically 5-10 mg) is placed in a tared TGA pan (commonly alumina or platinum).

-

The sample is heated in a TGA furnace under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).

-

A dynamic heating program is applied, with a linear heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of fusion of 5,5-Dimethylhydantoin, as well as to observe the thermal nature (endothermic or exothermic) of its decomposition.

Methodology:

-

A small, accurately weighed sample of 5,5-Dimethylhydantoin (typically 2-5 mg) is encapsulated in a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

A linear heating program (e.g., 10 °C/min) is applied over a desired temperature range (e.g., 30 °C to 350 °C).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to determine the peak temperatures of melting and decomposition, and the area under the melting peak is integrated to calculate the enthalpy of fusion.

Thermal Decomposition Pathway

The precise mechanism and the definitive decomposition products of 5,5-Dimethylhydantoin have not been experimentally elucidated in the available scientific literature. Safety Data Sheets indicate that the hazardous decomposition products are not known.[4]

However, based on theoretical studies of the thermal decomposition of related urea derivatives, a plausible, yet hypothetical, decomposition pathway can be proposed. The thermal degradation of alkyl- and phenylureas has been shown to proceed through a four-center pericyclic reaction, yielding an isocyanate and an amine.

Applying this theoretical framework to 5,5-Dimethylhydantoin, the initial decomposition step could involve the cleavage of the hydantoin ring.

Disclaimer: This proposed pathway is based on theoretical calculations for a related class of compounds and has not been experimentally verified for 5,5-Dimethylhydantoin. Further research, particularly utilizing evolved gas analysis techniques such as TGA-FTIR or Pyrolysis-GC-MS, is required to identify the actual decomposition products and elucidate the definitive degradation mechanism.

Experimental and Analytical Workflow

The systematic investigation of the thermal stability and decomposition of a compound like 5,5-Dimethylhydantoin follows a well-defined workflow. This process integrates thermal analysis with spectroscopic techniques to provide a comprehensive understanding of the material's behavior under thermal stress.

This workflow highlights the logical progression from initial thermal screening using TGA and DSC to more detailed analysis of decomposition products using hyphenated techniques. The culmination of this process is the correlation of all data to propose a scientifically sound decomposition mechanism.

Conclusion

While 5,5-Dimethylhydantoin exhibits good thermal stability with a melting point around 175-180 °C and decomposition commencing above 240 °C, a detailed understanding of its decomposition mechanism and the nature of its degradation products is currently lacking in the public scientific literature. The information presented in this guide summarizes the known thermal properties and proposes a logical framework for future research. For applications where the thermal behavior of 5,5-Dimethylhydantoin is a critical parameter, it is strongly recommended that dedicated experimental studies, including evolved gas analysis, be conducted to fully characterize its decomposition under the specific conditions of use.

References

The Kinetics of 5,5-Dimethylhydantoin Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reaction kinetics of 5,5-Dimethylhydantoin formation, a key intermediate in the synthesis of various pharmaceuticals and industrial chemicals. This document provides a detailed overview of the primary synthetic routes, the Bucherer-Bergs and Strecker reactions, summarizing available experimental data and outlining the underlying reaction mechanisms. While specific quantitative kinetic parameters such as rate constants and activation energies for the formation of 5,5-dimethylhydantoin are not extensively reported in publicly available literature, this guide compiles detailed experimental protocols and discusses the qualitative factors influencing the reaction rates.

Introduction to 5,5-Dimethylhydantoin Synthesis

5,5-Dimethylhydantoin is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of commercially important molecules, including anticonvulsants like phenytoin and water treatment agents. The two most prominent methods for its industrial-scale production are the Bucherer-Bergs reaction and the Strecker synthesis. Understanding the kinetics and mechanisms of these reactions is paramount for optimizing reaction conditions, improving yields, and ensuring process safety and efficiency.

The Bucherer-Bergs reaction is a one-pot synthesis that involves the reaction of a ketone (in this case, acetone) with ammonium carbonate and a cyanide source, typically an alkali metal cyanide.[1][2] This multicomponent reaction is widely favored for its simplicity and efficiency in producing 5,5-disubstituted hydantoins.[1]

The Strecker synthesis provides an alternative route, which begins with the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide to form an α-aminonitrile.[3][4] This intermediate can then be hydrolyzed to produce an amino acid or, in a variation of the synthesis, can be used to form hydantoins.

This guide will delve into the experimental conditions and mechanistic pathways of these reactions, providing a framework for researchers to understand and manipulate the synthesis of 5,5-dimethylhydantoin.

Experimental Protocols for 5,5-Dimethylhydantoin Synthesis

Detailed experimental procedures are essential for the reproducible synthesis of 5,5-dimethylhydantoin. The following tables summarize the methodologies cited in various sources, primarily focusing on the Bucherer-Bergs reaction due to its prevalence in the literature.

Table 1: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin from Acetone Cyanohydrin

| Parameter | Value | Source |

| Reactants | Acetone cyanohydrin (1 mole), Ammonium carbonate (1.31 moles) | [5] |

| Solvent | Not explicitly stated, reaction mixture is initially a slurry | [5] |

| Temperature | Gentle action begins around 50°C, maintained at 68-80°C for ~3 hours, then raised to 90°C to complete the reaction. | [5] |

| Reaction Time | Approximately 3.5 hours | [5] |

| Stirring | Manual stirring with a thermometer is suggested due to the viscous nature of the reaction mixture. | [5] |

| Work-up | The residue is dissolved in hot water, treated with Norit (activated carbon), filtered, and the filtrate is concentrated and cooled to crystallize the product. | [5] |

| Yield | The conversion is said to be practically quantitative. | [5] |

Table 2: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin (Patent Data)

| Parameter | Example 1 | Example 2 | Example 3 | Source |

| Reactants (by weight parts) | Bicarbonate of ammonia (600), Acetone cyanohydrin (500), Ammonia (30) | Bicarbonate of ammonia (700), Acetone cyanohydrin (600), Ammonia (40) | Bicarbonate of ammonia (800), Acetone cyanohydrin (700), Ammonia (50) | [6] |

| Solvent | Water | Water | Water | [6] |

| Temperature | Initial heating to 10°C, then slowly heated to 50°C (held for 1.5 hours), finally heated to 75°C. | Initial heating to 10°C, then slowly heated to 60°C (held for 2 hours), finally heated to 80°C. | Initial heating to 10°C, then slowly heated to 65°C (held for 2 hours), finally heated to 85°C. | [6] |

| Reaction Time | Constant temperature for 1.5 hours, then air inducing for 30 minutes. | Constant temperature for 2 hours, then air inducing for 40 minutes. | Constant temperature for 2 hours, then air inducing for 50 minutes. | [6] |

| Key Steps | Airtight heating, followed by ammonia feed, and a final heating and air inducing step before filtration. | Airtight heating, followed by ammonia feed, and a final heating and air inducing step before filtration. | Airtight heating, followed by ammonia feed, and a final heating and air inducing step before filtration. | [6] |

Reaction Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the Bucherer-Bergs and Strecker syntheses. These visualizations are crucial for understanding the sequence of bond-forming and bond-breaking events that lead to the formation of 5,5-dimethylhydantoin.

Bucherer-Bergs Reaction Mechanism

The Bucherer-Bergs reaction is a multicomponent reaction that proceeds through several key intermediates. The generally accepted mechanism involves the initial formation of an aminonitrile, which then reacts with carbon dioxide (derived from the decomposition of ammonium carbonate) to form a carbamic acid derivative. This intermediate subsequently cyclizes to an imino-oxazolidinone, which finally rearranges to the more stable hydantoin ring.[2]

Caption: Proposed reaction mechanism for the Bucherer-Bergs synthesis of 5,5-dimethylhydantoin.

Strecker Synthesis Pathway to α-Aminonitrile

The initial phase of the Strecker synthesis involves the formation of an α-aminonitrile from a ketone, ammonia, and a cyanide source. This intermediate is a crucial precursor for the synthesis of amino acids and can also be utilized in hydantoin synthesis. The reaction is typically acid-catalyzed and begins with the formation of an imine from the ketone and ammonia.[7]

Caption: The initial steps of the Strecker synthesis leading to the formation of an α-aminonitrile.

Reaction Kinetics: A Qualitative Discussion

Key Factors Influencing Reaction Rate:

-

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased reaction rate. The experimental protocols for the Bucherer-Bergs reaction indicate a temperature range of 50-90°C is effective.[5] Higher temperatures facilitate the decomposition of ammonium carbonate to provide the necessary ammonia and carbon dioxide, and also overcome the activation energy barriers of the individual reaction steps.

-

Concentration of Reactants: The rate of reaction is dependent on the concentration of the reactants. In the Bucherer-Bergs synthesis, the concentrations of the ketone, cyanide source, and ammonium carbonate will all influence the overall rate of hydantoin formation.

-

Catalysts: While not always explicitly mentioned for the formation of 5,5-dimethylhydantoin, acid or base catalysis can play a role in related reactions. For instance, the Strecker synthesis is promoted by acid, which facilitates the formation of the iminium ion intermediate.[7]

-

Solvent: The choice of solvent can impact the solubility of reactants and intermediates, thereby affecting the reaction rate. While some protocols for the Bucherer-Bergs reaction are performed in a slurry or with minimal solvent, the use of co-solvents can sometimes improve reaction homogeneity and efficiency.

-

Mixing: Due to the heterogeneous and viscous nature of the Bucherer-Bergs reaction mixture, efficient mixing is crucial to ensure adequate contact between the reactants.[5]

Experimental Workflow Overview

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of 5,5-dimethylhydantoin via the Bucherer-Bergs reaction, based on the compiled experimental protocols.

Caption: A generalized workflow for the laboratory synthesis of 5,5-dimethylhydantoin.

Conclusion

The synthesis of 5,5-dimethylhydantoin is a well-established process, with the Bucherer-Bergs reaction being a particularly robust and widely used method. While a detailed quantitative kinetic analysis is not extensively documented, a thorough understanding of the reaction mechanisms and the qualitative effects of various experimental parameters provides a strong foundation for process optimization and control. The information and diagrams presented in this guide offer a comprehensive overview for researchers and professionals working with this important chemical intermediate. Further research into the specific rate laws and activation energies of the key reaction steps would be invaluable for the development of more sophisticated kinetic models and process simulations.

References

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN102002000B - Method for producing 5,5-dimethyl hydantoin - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Tautomerism in 5,5-Dimethylhydantoin and its derivatives

An In-depth Technical Guide to Tautomerism in 5,5-Dimethylhydantoin and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 5,5-Dimethylhydantoin and its derivatives are crucial scaffolds in medicinal chemistry, notably in the development of anticonvulsant and anticancer agents. The biological activity of these compounds is intrinsically linked to their molecular structure, which can exist in different tautomeric forms. This technical guide provides a comprehensive overview of the tautomerism in 5,5-dimethylhydantoin, focusing on the predominant lactam-lactim and potential keto-enol equilibria. It details the structural aspects of the tautomers, the factors influencing their stability, and the experimental methodologies used for their characterization. While experimental quantitative data on the tautomeric equilibrium of 5,5-dimethylhydantoin is scarce, theoretical studies on the parent hydantoin molecule strongly indicate a pronounced preference for the diketo (lactam) form. This guide furnishes detailed protocols for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to enable researchers to qualitatively and quantitatively analyze tautomerism in this important class of compounds.

Introduction to Tautomerism in Hydantoins

Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerization, commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. For hydantoin structures, two primary types of tautomerism are of significance: lactam-lactim tautomerism and keto-enol tautomerism.

-

Lactam-Lactim Tautomerism: This is a specific form of amide-imidic acid tautomerism.[1] The hydantoin ring contains two amide groups. A proton can migrate from a nitrogen atom to the adjacent carbonyl oxygen, converting the lactam form (amide) into a lactim form (imidic acid).[1][2]

-

Keto-Enol Tautomerism: While less common for the hydantoin core itself, this tautomerism involves the migration of a proton from an α-carbon to a carbonyl oxygen. In 5,5-dimethylhydantoin, the C5 carbon has no protons, precluding keto-enol tautomerism at this position. However, it remains a theoretical possibility for derivatives with α-protons on C5 substituents.

Understanding the dominant tautomeric form is critical in drug development, as different tautomers can exhibit distinct physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These differences can, in turn, affect a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and receptor-binding affinity.

Tautomeric Forms of 5,5-Dimethylhydantoin

5,5-Dimethylhydantoin predominantly exists in the diketo (lactam) form. However, it can theoretically exist in equilibrium with two lactim (or enol-like) forms and a di-lactim form. The substitution of both hydrogen atoms at the C5 position with methyl groups prevents keto-enol tautomerization involving the hydantoin ring itself.

The primary tautomeric equilibria for 5,5-Dimethylhydantoin are illustrated below.

Quantitative Analysis of Tautomeric Equilibrium

Direct experimental quantification of the tautomeric equilibrium for 5,5-dimethylhydantoin in various solvents is not extensively documented in the literature. However, numerous theoretical studies, primarily using Density Functional Theory (DFT), have been conducted on the parent hydantoin molecule. These computational analyses consistently show that the diketo tautomer (T1) is significantly more stable than any of the lactim or enol forms.[3]

The relative stability is often attributed to the greater bond energy of the C=O double bond compared to the C=N double bond and the overall resonance stabilization of the diketo structure. The findings for the parent hydantoin are considered to be highly indicative for 5,5-disubstituted derivatives like 5,5-dimethylhydantoin.

The following table summarizes the theoretical relative energies of the most stable tautomers of the parent hydantoin molecule in the gas phase, as calculated by DFT methods. This data strongly suggests the overwhelming predominance of the diketo form.

| Tautomer | Structure | Relative Energy (kcal/mol) |

| T1 (Diketo) | Imidazolidine-2,4-dione | 0.00 (Most Stable) |

| T2 (Lactim) | 2-Hydroxy-1,5-dihydro-imidazol-4-one | +17.0 |

| T3 (Lactim) | 4-Hydroxy-1,3-dihydro-imidazol-2-one | +20.5 |

| T4 (Di-Lactim) | 2,4-Dihydroxy-1H-imidazole | +31.1 |

| (Data adapted from theoretical calculations on the parent hydantoin molecule at the B3LYP/6-311+G(d,p) level of theory.[3]) |

Factors Influencing Equilibrium:

-

Solvent Polarity: The solvent can influence the tautomeric equilibrium by differentially solvating the tautomers.[4] Polar protic solvents can form hydrogen bonds with both the keto and enol/lactim forms, potentially shifting the equilibrium. However, for hydantoins, the diketo form remains dominant even in polar solvents.

-

Temperature: Changes in temperature can shift the equilibrium position based on the enthalpy difference between the tautomers.

-

pH: The pH of the solution can significantly impact the tautomeric equilibrium, especially for ionizable compounds.

Experimental Methodologies for Tautomer Analysis

The characterization and quantification of tautomers rely on various spectroscopic techniques. NMR and IR spectroscopy are particularly powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for studying tautomeric equilibria as it allows for the non-invasive observation of different species in solution.[5] If the rate of interconversion is slow on the NMR timescale, separate signals for each tautomer will be observed. If the interconversion is fast, an averaged spectrum is seen.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5,5-dimethylhydantoin or its derivative.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard 1H NMR spectrum. Key parameters include a 30° or 90° pulse angle, a sufficient relaxation delay (d1) of 1-5 seconds, and an appropriate number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

-

Acquire a 13C NMR spectrum. Due to the lower natural abundance of 13C, a larger number of scans will be required.

-

(Optional) Acquire a 15N NMR spectrum if nitrogen-labeled compounds are available or if the instrument is equipped with a suitable probe. This can provide direct evidence of the N-H environment.

-

-

Data Analysis:

-

1H NMR: For 5,5-dimethylhydantoin in the dominant diketo form, a single sharp peak is expected for the two equivalent methyl groups (around 1.4 ppm) and a broad signal for the two N-H protons (which may exchange with solvent).[6] The appearance of additional signals, particularly in the vinyl or O-H regions, would indicate the presence of lactim tautomers.

-

13C NMR: The diketo form will show distinct signals for the C=O carbons (typically >170 ppm), the quaternary C5 carbon, and the methyl carbons. The lactim form would exhibit signals for C=N and C-O carbons at different chemical shifts.

-

Quantification: If distinct signals for different tautomers are observed, the relative ratio can be determined by integrating the corresponding peaks. The equilibrium constant (Keq) is the ratio of the integrals of the product tautomer to the reactant tautomer.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. It is particularly useful for distinguishing between the C=O (lactam) and the O-H/C=N (lactim) groups.

Experimental Protocol:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid 5,5-dimethylhydantoin powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl4, CS2) and place it in an appropriate liquid cell.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal or the solvent-filled cell.

-

Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm-1 are sufficient.

-

-

Data Analysis:

-

Lactam (Diketo) Form: Look for strong absorption bands in the carbonyl (C=O) stretching region, typically between 1700-1780 cm-1 for the hydantoin ring. A broad band in the 3100-3300 cm-1 region corresponding to N-H stretching is also expected.

-

Lactim Form: The presence of a lactim tautomer would be indicated by the appearance of a broad O-H stretching band (around 3200-3600 cm-1) and a C=N stretching band (around 1640-1680 cm-1), with a corresponding decrease in the intensity of the C=O stretching bands.

-

Significance in Drug Development and Research

The predominance of the diketo form of 5,5-dimethylhydantoin has significant implications for its use as a scaffold in drug design.

-

Hydrogen Bonding: The two N-H groups and two C=O groups of the diketo tautomer act as excellent hydrogen bond donors and acceptors, respectively. This predictable hydrogen bonding pattern is crucial for designing molecules that can effectively interact with biological targets like enzymes and receptors.

-

Structural Rigidity: The 5,5-disubstitution provides steric bulk and locks the conformation of the ring, presenting a rigid scaffold upon which various pharmacophoric groups can be appended.

-

Chemical Stability: The high stability of the diketo form ensures that the molecule does not readily convert to other tautomers under physiological conditions, leading to a predictable biological activity and metabolic profile.

Conclusion

5,5-Dimethylhydantoin and its derivatives exhibit tautomerism, primarily through a lactam-lactim equilibrium. While multiple tautomeric forms are theoretically possible, extensive computational studies on the parent hydantoin ring system strongly suggest that the diketo (lactam-lactam) form is overwhelmingly the most stable and, therefore, the predominant species in solution and the solid state. This stability is a key feature that contributes to the utility of the hydantoin scaffold in medicinal chemistry, providing a rigid and predictable platform for drug design with well-defined hydrogen bonding capabilities. The experimental protocols detailed in this guide for NMR and IR spectroscopy provide researchers with the necessary tools to investigate and confirm the tautomeric behavior of novel 5,5-dimethylhydantoin derivatives.

References